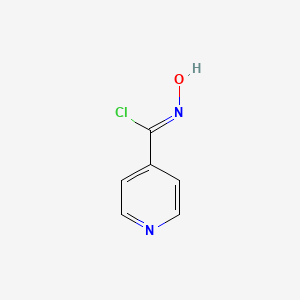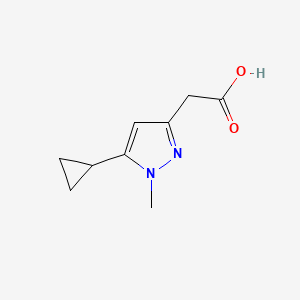
N-hydroxy-4-pyridinecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-hydroxy-4-pyridinecarboximidoyl chloride” is also known as “N-Hydroxypicolinimidoyl chloride”. It has a CAS Number of 69716-28-5 and a molecular weight of 156.57 . It appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “N-hydroxy-4-pyridinecarboximidoyl chloride” is C6H5ClN2O . The InChI code is 1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,6H .Applications De Recherche Scientifique
Design and Synthesis of Novel Compounds
“N-hydroxy-4-pyridinecarboximidoyl chloride” is used in the design and synthesis of novel compounds. For instance, it has been used in the synthesis of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups . These compounds have shown promising antiproliferative activity against the MCF-7 cell line .
Antiproliferative Activity
This compound has shown significant antiproliferative activity. The 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the N atom of the benzimidazole nucleus showed pronounced antiproliferative activity in vitro against all the cell lines in the low micromolar concentration range .
Antioxidative Activity
Several compounds synthesized using “N-hydroxy-4-pyridinecarboximidoyl chloride” have shown significantly improved antioxidative activity compared to standard BHT . This antioxidative activity was generally confirmed in cells .
Antibacterial Activity
Compounds synthesized using “N-hydroxy-4-pyridinecarboximidoyl chloride” have shown strong antibacterial activity. For example, a compound with two hydroxy and one methoxy group on the phenyl ring showed the strongest antibacterial activity against the Gram-positive strain E. faecalis .
Functionalized Monomers
“N-hydroxy-4-pyridinecarboximidoyl chloride” is used in the functionalization of monomers. For example, N-(4-Hydroxy phenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . The thermal curing behaviors of these monomers and the thermal stabilities of the polymers are studied using thermal analysis .
Thermal Stability
Polymers derived from the functionalization of HPMI with acryloyl and methacryloyl showed better thermal stabilities . Thermosets formed by the thermal polymerization of HPMI functionalized with propargyl and cyanate groups showed higher char values at 700 °C in a nitrogen atmosphere .
Synthesis of Long-Chain Derivatives
“N-hydroxy-4-pyridinecarboximidoyl chloride” is used in the synthesis of novel long-chain N-substituted pyridinecarboximidamides: N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides .
New Class of N-Substituted Imidamide Derivatives
N’-hydroxy-N-alkylpyridinecarboximidamides are a new class of N-substituted imidamide derivatives, with diverse potential applications . These compounds have been synthesized using "N-hydroxy-4-pyridinecarboximidoyl chloride" .
Safety And Hazards
“N-hydroxy-4-pyridinecarboximidoyl chloride” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H301, H302, H311, H314, H315, H319, H331, H335 . The precautionary statements are P260, P261, P264, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P405 .
Propriétés
IUPAC Name |
(4Z)-N-hydroxypyridine-4-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPQIKOFLZQPLB-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-4-pyridinecarboximidoyl chloride | |
CAS RN |
4185-99-3 |
Source


|
| Record name | N-hydroxypyridine-4-carbonimidoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)

![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride](/img/structure/B2633237.png)
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2633240.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)


![5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633250.png)